3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
The compound 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of similar benzophenone derivatives. For instance, the first paper discusses a fluorimetric method for determining a benzodiazepine derivative, which suggests that spectrofluorimetric techniques might be applicable for analyzing the fluorescence properties of the compound . The second paper describes a one-pot synthesis of a chloro-difluoromethoxy benzophenone, indicating that similar synthetic strategies could potentially be adapted for the synthesis of 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone .
Synthesis Analysis
While the exact synthesis of 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is not detailed in the provided papers, the second paper's one-pot synthesis approach for a related benzophenone compound could offer a starting point for developing a synthesis route . The use of fluorination and Friedel–Crafts reaction in the synthesis of the chloro-difluoromethoxy benzophenone could be informative for chemists looking to synthesize the compound of interest, as it may involve similar halogenation and alkylation steps.
Molecular Structure Analysis
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone would need to be determined experimentally, as they are not provided in the papers. Typically, such properties would include melting point, boiling point, solubility in various solvents, and stability under different conditions. The fluorimetric method described in the first paper suggests that the compound may exhibit fluorescence, which could be a significant physical property for detection and analysis .
Scientific Research Applications
Synthesis and Industrial Applications
- The synthesis of benzophenone derivatives, including those with chloro and fluoro substituents, has been developed for industrial-scale applications. For instance, Karrer et al. (2000) describe a selective synthesis process suitable for an industrial scale-up, indicating the commercial significance of such compounds in various industrial sectors (Karrer, Meier, & Pascual, 2000).
Applications in Cancer Research
- Benzophenone analogs have been extensively studied for their potential in cancer treatment. Mohammed and Khanum (2018) explored novel synthetic benzophenone analogs for their anti-angiogenic and tumor inhibition activities, suggesting their critical role in the development of anti-cancer drugs (Mohammed & Khanum, 2018).
Chemical Transformations and Derivatives
- Research by Gibson, Vines, and Walthew (1975) on halogenobenzophenones highlights the versatility of these compounds in producing various chemical derivatives, which is important for developing new materials and pharmaceuticals (Gibson, Vines, & Walthew, 1975).
Environmental Impact and Degradation
- The degradation and environmental impact of benzophenone derivatives have been studied, as shown by Guo et al. (2016), who examined the degradation of benzophenone-3 in aqueous solutions. This research is vital for understanding the environmental footprint of these compounds (Guo, Lin, Xu, & Qi, 2016).
Pharmaceutical and Medicinal Chemistry
- Belluti et al. (2014) investigated fluorinated benzophenone derivatives for their potential in treating Alzheimer's disease, showcasing the pharmaceutical applications of these compounds (Belluti et al., 2014).
Organopolyphosphazene Synthesis
- Gudasi et al. (2007) synthesized organopolyphosphazenes using fluorinated benzophenone, illustrating the use of these compounds in creating novel polymeric materials (Gudasi et al., 2007).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.
Future Directions
The future directions for this compound could be vast, depending on its applications. It could be used in the development of new pharmaceuticals, in chemical research, or in the synthesis of other complex organic compounds. However, without specific context, it’s difficult to predict exact future directions.
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-18(21)17(20)12-16/h2-6,11-12H,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXNQFIGIQRBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643435 | |
Record name | (3-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-92-6 | |
Record name | Methanone, (3-chloro-4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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